molecular formula C18H19IN2O B15179209 9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium iodide CAS No. 94200-73-4

9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium iodide

Cat. No.: B15179209
CAS No.: 94200-73-4
M. Wt: 406.3 g/mol
InChI Key: LUGQFHOMXFLHLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium iodide is a heterocyclic ammonium salt characterized by a fused pyrido-carbazolium core. The structure includes a hydroxyl group at position 9 and methyl substituents at positions 1, 2, and 5, with an iodide counterion.

Properties

CAS No.

94200-73-4

Molecular Formula

C18H19IN2O

Molecular Weight

406.3 g/mol

IUPAC Name

1,2,5-trimethyl-5a,6-dihydropyrido[4,3-b]carbazol-6-ium-9-ol;iodide

InChI

InChI=1S/C18H18N2O.HI/c1-10-13-6-7-20(3)11(2)14(13)9-16-15-8-12(21)4-5-17(15)19-18(10)16;/h4-9,18-19,21H,1-3H3;1H

InChI Key

LUGQFHOMXFLHLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C(=C2C=C3C1[NH2+]C4=C3C=C(C=C4)O)C)C.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium iodide typically involves the reaction of 1,2,5-trimethyl-6H-pyrido[4,3-b]carbazole with iodine in the presence of an oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: The iodide group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted pyrido[4,3-b]carbazole derivatives.

Scientific Research Applications

9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium iodide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects.

Comparison with Similar Compounds

Structural Features
Compound Class Core Structure Key Substituents Heteroatoms Reference
Target Compound Pyrido[4,3-b]carbazolium 9-OH; 1,2,5-CH₃; iodide counterion N, O Inferred
Thieno[2,3-b]pyridines Thieno-pyridine fused ring Sulfur at position 2,3 N, S
Bis-pyridinothieno[2,3-b]thiophene Bis-thieno-thiophene with pyridine Nitrile groups, pyridine motifs N, S
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) Imidazo-quinoline Amino, methyl groups N
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Tetrahydro-pyrido-indole Variable alkyl/aryl substituents N

Key Observations :

  • The target compound’s fused pyrido-carbazolium core distinguishes it from sulfur-containing analogs like thieno-pyridines and bis-thieno-thiophenes .
  • Unlike the carcinogenic IQ compounds (e.g., 2-amino-3-methylimidazo[4,5-f]quinoline), which lack oxygen substituents, the hydroxyl group in the target compound may modulate its reactivity and toxicity .
  • The iodide counterion enhances solubility in polar solvents compared to neutral heterocycles like pyrido-indoles .
Physicochemical Properties
  • Solubility: The iodide ion in the target compound likely improves aqueous solubility compared to neutral heterocycles like thieno-pyridines or IQ .
  • Stability: Methyl and hydroxyl groups may increase susceptibility to oxidation relative to sulfur-containing analogs (e.g., thieno-thiophenes), which exhibit greater thermal stability .

Biological Activity

9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium iodide is a compound belonging to the carbazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties, cytotoxicity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : 9-Hydroxy-1,2,5-trimethyl-6H-pyrido(4,3-b)carbazolium iodide
  • Molecular Formula : C₁₄H₁₃N₂O·I
  • Molar Mass : 352.17 g/mol
PropertyValue
Melting PointNot specified
Boiling PointNot specified
DensityNot specified
SolubilitySoluble in organic solvents

Antitumor Activity

Research has shown that 9-hydroxy derivatives of pyrido-carbazoles exhibit significant antitumor activity. A study highlighted that compounds derived from this class demonstrated high cytotoxicity against various cancer cell lines. Specifically, the compound was tested against L1210 (murine leukemia) and colon 38 cells, showing an IC50 range of 5-10 nM , indicating potent cytotoxic effects .

Case Studies and Research Findings

  • In Vivo Studies : The compound was evaluated in vivo using P388 leukemia and colon 38 models. Results indicated that it exhibited good antitumor activity when administered intravenously .
  • Mechanism of Action : The mechanism by which this compound exerts its effects appears to involve the induction of apoptosis in cancer cells. The presence of the hydroxyl group at position 9 is thought to enhance its interaction with cellular targets involved in cell proliferation and survival pathways .
  • Comparative Studies : In comparative studies with other carbazole derivatives, it was found that the introduction of different substituents at the N-position of carbazoles significantly influences their biological activity. For instance, N-substituted carbazoles have shown varying degrees of antitumor efficacy against different cancer types .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityIC50 5-10 nM against L1210 & colon 38
AntitumorEffective in vivo against P388 leukemia
Apoptosis InductionMechanism involves apoptosis in cancer cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.